3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Description
3-(4-Methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a 4-methoxyphenyl group at position 3 and a trichloromethyl group at position 5 of the dihydropyrazole ring. Pyrazolines are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-5,10,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWCZHCADYYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(C2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379673 | |
| Record name | 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254753-81-6 | |
| Record name | 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Cyclocondensation Route
The most widely reported method involves the cyclocondensation of 4-methoxyphenylhydrazine with trichloroacetaldehyde under basic conditions. This reaction proceeds via a two-step mechanism:
Hydrazone Intermediate Formation :
The primary amine group of 4-methoxyphenylhydrazine reacts with the carbonyl group of trichloroacetaldehyde, forming a hydrazone intermediate. A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation, enhancing nucleophilic attack.Cyclization to Dihydropyrazole :
Heating the hydrazone intermediate under reflux in polar protic solvents (e.g., ethanol or methanol) induces intramolecular cyclization, yielding the 4,5-dihydro-1H-pyrazole core.
Typical Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Ethanol, Methanol |
| Temperature | Reflux (78–100°C) |
| Base | NaOH, K₂CO₃ |
| Reaction Time | 6–12 hours |
| Yield | 65–78% |
Catalytic Enhancements in Cyclocondensation
Recent advances employ catalysts to improve efficiency and regioselectivity. For example, copper triflate (Cu(OTf)₂) and ionic liquids (e.g., [bmim]PF₆) have been utilized in analogous pyrazole syntheses. These catalysts stabilize transition states and reduce activation energy.
Key Observations :
- Copper triflate increases cyclization rates by coordinating with nitrogen lone pairs, directing stereochemistry.
- Ionic liquids act as dual solvents and catalysts, enabling recyclability and reducing waste.
Optimized Catalytic Protocol :
| Component | Role |
|---|---|
| Cu(OTf)₂ | Lewis acid catalyst |
| [bmim]PF₆ | Solvent/catalyst |
| Temperature | 60–80°C |
| Yield Improvement | 82–89% |
Alternative Routes via 1,3-Dipolar Cycloaddition
While less common, 1,3-dipolar cycloaddition offers a pathway to functionalized dihydropyrazoles. For instance, reactions between ethyl diazoacetate and trichloroethylene derivatives have been explored. However, this method requires stringent conditions and yields mixed regioisomers.
Reaction Overview :
$$ \text{Ethyl diazoacetate} + \text{Trichloroethylene} \xrightarrow{\text{Zn(OTf)₂}} \text{Trichloromethyl-Substituted Pyrazole} $$
Challenges :
- Limited regiocontrol due to competing dipolarophiles.
- Lower yields (50–60%) compared to cyclocondensation.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) are employed to enhance heat/mass transfer and minimize side reactions.
CFR Parameters :
| Variable | Industrial Setting |
|---|---|
| Residence Time | 10–30 minutes |
| Temperature | 100–120°C |
| Pressure | 2–5 bar |
| Solvent | Methanol (recycled) |
| Annual Output | Metric ton-scale |
Solvent and Temperature Effects
Solvent polarity and temperature critically influence reaction kinetics and product purity.
Comparative Analysis :
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 75 | 98 |
| Methanol | 32.7 | 78 | 97 |
| Acetonitrile | 37.5 | 62 | 90 |
Higher-polarity solvents (e.g., methanol) favor faster cyclization but may increase byproduct formation.
Retrosynthetic Analysis
Retrosynthetic planning identifies 4-methoxyphenylhydrazine and trichloroacetaldehyde as strategic precursors. Computational models (e.g., MEDT) predict feasible disconnections, prioritizing bond formation between N1 and C5 positions.
Byproduct Management
Common byproducts include 3-(4-methoxyphenyl)-5-(dichloromethyl)-4,5-dihydro-1H-pyrazole (from partial dechlorination) and oligomeric species. Purification via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetaldehyde in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Biological Studies
The compound has been utilized in biological research to study enzyme inhibition and receptor binding. Its structure allows for interactions with specific molecular targets, enhancing binding affinity due to the methoxyphenyl group.
Case Study :
In a study focused on enzyme inhibition, compounds similar to this compound were tested for their ability to inhibit certain enzymes involved in metabolic pathways. The results indicated a significant inhibitory effect, suggesting potential therapeutic applications in metabolic disorders .
Material Science
In material science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique trichloromethyl group imparts distinctive chemical properties that can be exploited for functionalization in polymer chemistry and agrochemical production.
Pharmaceutical Development
The compound's potential in pharmaceutical development is noteworthy. It has been explored for anti-inflammatory properties and as a precursor for synthesizing other bioactive pyrazole derivatives.
Data Table: Applications in Pharmaceutical Research
Agrochemicals
The compound is also relevant in the development of agrochemicals due to its potential efficacy against pests and diseases affecting crops. Its synthesis can be optimized for large-scale production using automated systems and continuous flow reactors.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that are useful in synthetic chemistry.
Reactions Overview:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms pyrazole derivatives |
| Reduction | Produces dihydropyrazole derivatives |
| Substitution | Methoxy and trichloromethyl groups can be substituted with other functional groups |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the trichloromethyl group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl Ring Substitutions
- 4-Methoxyphenyl vs. 4-Chlorophenyl: The compound 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () demonstrates antimicrobial and antioxidant activities, highlighting the synergistic effect of combining electron-donating (methoxy) and electron-withdrawing (chloro) groups. In contrast, the 4-chlorophenyl analog 3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole () lacks the methoxy group, which may reduce solubility and alter target affinity . EGFR Inhibition: Compounds with dichlorophenyl substituents (e.g., 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole) exhibit superior EGFR inhibition (IC50 = 145.1 ± 2.0 nM) compared to analogs with dual methoxy groups, suggesting electron-withdrawing groups enhance kinase binding .
Methoxy Positioning :
- The derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f , ) induces apoptosis in triple-negative breast cancer cells via ROS generation, indicating that additional methoxy groups on the phenyl ring amplify oxidative stress pathways .
Trichloromethyl Group vs. Other Functional Groups
- Trichloromethyl vs. Trifluoromethyl : The trifluoromethyl group in 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () improves metabolic stability compared to trichloromethyl, which may exhibit higher reactivity but lower selectivity .
- Halogenated Derivatives : Bromo and chloro isostructural analogs (e.g., compounds 4 and 5 in ) show distinct intermolecular interactions, with chloro derivatives displaying stronger antimicrobial activity due to enhanced electrophilicity .
Pharmacological Profiles Across Analogues
Anticancer Activity :
Antimicrobial Activity :
- 1-(3-chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (5b, ) shows broad-spectrum antimicrobial activity, outperforming non-halogenated analogs. The trichloromethyl group in the target compound may similarly disrupt microbial membranes .
Biological Activity
The compound 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetaldehyde in the presence of a suitable base. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. Common solvents include ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.
Synthetic Route Overview
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | 4-methoxyphenylhydrazine + trichloroacetaldehyde | Base (e.g., NaOH), ethanol | Hydrazone intermediate |
| 2 | Hydrazone intermediate | Heat (reflux) | This compound |
The biological activity of this compound is linked to its interaction with specific enzymes and receptors. The methoxyphenyl group enhances binding affinity to biological targets, while the trichloromethyl group affects reactivity and stability.
Case Studies and Research Findings
- Anti-Inflammatory Activity : Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard drugs like dexamethasone .
- Antimicrobial Properties : Another study tested various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. Results showed promising antimicrobial activity at specific concentrations, indicating potential for development as antibacterial agents .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting monoamine oxidase (MAO) isoforms. Some derivatives exhibited high inhibitory activity against both MAO-A and MAO-B, suggesting therapeutic potential in treating neurological disorders .
Summary of Biological Activities
Q & A
Q. Table 1. Synthetic Approaches
How is the crystal structure of this compound determined?
(Basic)
Methodology:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Grow high-quality crystals via slow evaporation (e.g., methanol/chloroform).
Collect diffraction data using Mo/Kα radiation (λ = 0.71073 Å).
Solve structures using SHELX software and refine with full-matrix least-squares methods .
Key Parameters:
- Torsion angles : Methoxy and trichloromethyl groups influence dihedral angles (e.g., 4.7°–12.3° deviations in methoxy-substituted analogs) .
- Intermolecular interactions : C–H···O/N hydrogen bonds stabilize crystal packing .
What biological activities have been reported for structurally similar pyrazolines?
(Basic)
Screening Methods:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Antioxidant tests : DPPH radical scavenging (IC₅₀ values 12–45 μM) .
Structure–Activity Trends:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antibacterial potency .
- Methoxy substituents improve antioxidant capacity via resonance stabilization .
How can conflicting NMR data from different synthetic batches be resolved?
(Advanced)
Troubleshooting Protocol:
Purity assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) .
Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to detect tautomerization .
Dynamic NMR : Variable-temperature studies to identify rotamers (e.g., -N–N– rotation barriers) .
Case Study:
Discrepancies in δ 7.2–7.8 ppm (aromatic protons) may arise from para-substituent electronic effects. Cross-validation with SCXRD confirms regiochemistry .
What strategies optimize reaction yields in large-scale syntheses?
(Advanced)
Process Chemistry Considerations:
Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency (yield ↑ 15–20%) .
Solvent optimization : Replacing glacial acetic acid with propionic acid reduces side-product formation .
Flow chemistry : Continuous reactors enhance heat transfer for exothermic hydrazine reactions.
Q. Table 2. Yield Optimization Parameters
| Parameter | Effect on Yield | Reference |
|---|---|---|
| Catalyst (ZnCl₂, 5 mol%) | ↑ 72% → 87% | |
| Solvent (Propionic acid) | ↓ Impurities by 40% |
How do computational methods complement experimental structural data?
(Advanced)
Integrated Workflow:
DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level (RMSD < 0.02 Å vs. SCXRD) .
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution) .
Docking studies : Predict binding modes to biological targets (e.g., COX-2 enzyme) .
Critical Insight:
Methoxy groups increase electron density at C5, enhancing electrophilic reactivity—validated by Mulliken charge calculations .
What analytical techniques validate purity for pharmacological studies?
(Basic)
QC Protocol:
Elemental analysis : ±0.3% deviation from theoretical C/H/N values.
HPLC-DAD : Purity >98% (Symmetry C18, 1.0 mL/min flow).
Mass spectrometry : ESI-MS [M+H]⁺ matching exact mass (<5 ppm error) .
How can solvent polarity influence tautomeric equilibria in pyrazolines?
(Advanced)
Mechanistic Analysis:
- Polar solvents (DMSO) : Stabilize enol tautomers via H-bonding (δ 10–12 ppm for -OH) .
- Nonpolar solvents (CDCl₃) : Favor keto forms (δ 2.5–3.5 ppm for -CH₂).
- Kinetic trapping : Rapid crystallization from ethanol locks tautomeric states .
What are the limitations of TLC in monitoring this synthesis?
(Basic)
Methodological Constraints:
- Low sensitivity for non-UV-active intermediates (e.g., hydrazine adducts).
- Co-spotting with authentic samples required to confirm Rf values .
Mitigation Strategies:
- Staining with vanillin–H₂SO₄ reveals all spots (heat at 120°C).
How do substituent electronic effects modulate biological activity?
(Advanced)
QSAR Study Design:
Synthesize analogs with -OCH₃, -NO₂, -CF₃ substituents .
Determine logP (shake-flask method) and pKa (potentiometric titration).
Corrogate with bioactivity data using MLR/Hansch analysis.
Key Finding:
Lipophilicity (logP >3.5) and Hammett σ values (>0.7) correlate with antimicrobial potency (R² = 0.89) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
